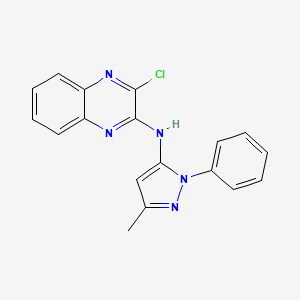

3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5/c1-12-11-16(24(23-12)13-7-3-2-4-8-13)22-18-17(19)20-14-9-5-6-10-15(14)21-18/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAMBXTZXRKPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route is the condensation of 1,2-diaminobenzene with 1,2-dichloroethane to form the quinoxaline core, followed by the reaction with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions to introduce the pyrazole group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety, including 3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine , exhibit significant anti-inflammatory properties. Pyrazole derivatives are often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, several derivatives have shown efficacy in inhibiting cyclooxygenase enzymes (COX) which are crucial in the inflammatory pathway .

Case Study:

A study involving various pyrazole derivatives demonstrated that specific structural modifications enhance their anti-inflammatory activity. The compound was tested against carrageenan-induced paw edema models, showing promising results comparable to standard anti-inflammatory drugs .

Anticancer Potential

The anticancer properties of pyrazole-based compounds have been widely documented. This compound has been evaluated for its ability to inhibit cancer cell proliferation.

Key Findings:

- In vitro studies revealed that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | 0.39 ± 0.06 |

| HCT116 | 0.46 ± 0.04 |

Drug Design and Discovery

The unique structure of This compound makes it a valuable scaffold in drug discovery. Its ability to modulate various biological targets allows for the development of novel therapeutic agents.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Vilsmeier-Haack reaction is one common method used to introduce the chloro group onto the pyrazole ring, followed by subsequent reactions to form the quinoxaline structure .

Mechanism of Action

The mechanism by which 3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural and functional properties can be contextualized by comparing it to similar quinoxaline-pyrazole hybrids. Key differentiating factors include substituent positions, electronic effects, and molecular geometry.

Table 1: Comparative Analysis of Selected Quinoxaline Derivatives

Key Observations:

- Pyrazole vs. Isoxazole : Replacement of pyrazole with isoxazole (as in ) introduces an oxygen atom, altering electronic distribution and reducing hydrogen-bonding capacity.

- Steric and Lipophilic Profiles : Dimethylphenyl substituents in analogs (e.g., ) increase molecular weight and lipophilicity, which may impact bioavailability or crystallization behavior.

Crystallographic and Computational Insights

While direct crystallographic data for the target compound are absent in the provided evidence, related studies highlight methodologies for structural analysis:

- Software Tools : Programs like SHELX and WinGX are critical for solving and refining crystal structures, particularly for heterocyclic systems .

- Coordination Chemistry : Analogous nickel complexes (e.g., ) suggest that the target compound’s nitrogen-rich framework could act as a ligand for metal ions, enabling applications in catalysis or materials science.

Biological Activity

3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of Pyrazole Derivative : The initial step often involves the cyclocondensation of ethyl acetoacetate with phenyl hydrazine to form a pyrazole derivative.

- Chloroformylation : This is followed by chloroformylation reactions to introduce the chloro group.

- Quinoxaline Formation : The final step involves the coupling of the pyrazole derivative with quinoxaline moieties, typically through nucleophilic substitution reactions.

The detailed synthetic pathways have been documented in various studies, showcasing the compound's structural characterization through spectroscopic methods such as NMR and IR .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds related to this compound. For instance:

- Antibacterial Screening : Compounds derived from similar pyrazole structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, showing promising results .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 10a | E. coli | 250 |

| 10b | S. aureus | 125 |

| 10c | P. mirabilis | 500 |

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viruses like the Tobacco Mosaic Virus (TMV). Studies indicated that derivatives showed varying degrees of effectiveness in inhibiting viral replication, with some compounds outperforming traditional antiviral agents .

Anti-inflammatory and Anticancer Properties

In addition to antimicrobial and antiviral activities, preliminary assessments suggest that this compound may possess anti-inflammatory and anticancer properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cell lines, providing a potential avenue for cancer therapy .

Case Studies

Several case studies have been documented to illustrate the biological effects of this compound:

- Study on Antimicrobial Activity : A comprehensive study evaluated a series of pyrazole derivatives, including this compound, against various bacterial strains using well diffusion methods. The results demonstrated a clear correlation between structural modifications and biological activity .

- Antiviral Efficacy Against TMV : In vitro assays revealed that certain derivatives inhibited TMV more effectively than standard treatments. Molecular docking studies provided insights into binding interactions at the molecular level, suggesting a mechanism for their antiviral action .

Q & A

Q. What are the primary synthetic routes for 3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine, and how is purity ensured?

The compound is synthesized via microwave-assisted methods using 2,3-dichloroquinoxaline (DCQX) and propargyl bromide as key reactants. Reaction conditions (e.g., potassium carbonate in DMF) facilitate N-alkylation, followed by cyclization with Tosyl-protected benzimidazole derivatives. Purification involves trituration with diethyl ether to isolate crystalline products, validated by thin-layer chromatography (TLC) and spectroscopic techniques .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., δ 7.93 for aromatic protons, δ 4.73 for propargyl CH₂), mass spectrometry (MS) for molecular ion peaks (e.g., m/z = 329 [M+1]), and infrared (IR) spectroscopy for functional group verification (e.g., N-H stretches). High-resolution data (e.g., ¹³C NMR δ 148 for quinoxaline carbons) ensure precise structural assignment .

Q. How do structural features like the chloro, methyl, and phenyl groups influence its reactivity?

The chloro group at the quinoxaline ring enhances electrophilicity, facilitating nucleophilic substitution. The 3-methyl-1-phenylpyrazole moiety introduces steric hindrance, directing regioselectivity in reactions. The phenyl group stabilizes intermediates via π-π interactions, impacting reaction kinetics and product distribution .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of biological activity in derivatives?

Modifying substituents on the pyrazole (e.g., electron-withdrawing groups) and quinoxaline (e.g., halogen substitution) alters bioactivity. For instance, 4-fluorophenyl analogs show enhanced antimicrobial activity, while bulky substituents reduce solubility but improve target binding. Comparative studies with quinoxaline and pyrazole derivatives highlight the importance of balanced lipophilicity for membrane permeability .

Q. How does microwave irradiation improve synthesis efficiency compared to conventional methods?

Microwave-assisted reactions reduce reaction times from hours to minutes (e.g., 15–20 minutes vs. 6–8 hours) and improve yields (e.g., 82% vs. 65%) by enhancing thermal homogeneity and accelerating kinetic pathways. This method minimizes side reactions, such as hydrolysis of propargyl intermediates, ensuring higher purity .

Q. How can researchers resolve contradictions in synthetic yields or byproduct formation across studies?

Discrepancies often arise from solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (e.g., AlCl₃ for C-N bond formation), or temperature gradients. Systematic optimization using design of experiments (DoE) and real-time monitoring via TLC or HPLC can identify critical parameters for reproducibility .

Q. What mechanistic insights can be derived from spectroscopic and computational data?

NMR chemical shifts (e.g., downfield aromatic protons) indicate electron-deficient regions prone to nucleophilic attack. Density Functional Theory (DFT) calculations predict reaction pathways, such as the role of AlCl₃ in stabilizing transition states during cyclization. Molecular docking studies (e.g., AutoDock Vina) correlate substituent effects with PDE-4 binding affinity .

Q. What pharmacological targets are hypothesized for this compound, and how are they validated?

Preliminary studies suggest phosphodiesterase-4 (PDE-4) inhibition, validated via enzymatic assays showing IC₅₀ values <1 µM. Apoptosis induction in zebrafish models supports anticancer potential, linked to caspase-3 activation. Target validation employs CRISPR-Cas9 knockdowns and competitive binding assays with radiolabeled ligands .

Q. How do solvent and catalyst choices impact regioselectivity in derivatization reactions?

Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring N-alkylation over O-alkylation. Catalysts like CuI accelerate Sonogashira couplings for alkyne functionalization, while palladium complexes enable Suzuki-Miyaura cross-coupling for aryl group introduction. Solvent-free conditions under microwaves reduce decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.